Clostilbegit
Description
Historical Trajectory of Clomiphene Citrate (B86180) Discovery and Early Research
The journey of clomiphene citrate began in 1956 when Frank Palopoli and his colleagues at the Merrell Chemistry Department synthesized the compound mdpi.com. Initially, its potential therapeutic applications were explored, including its evaluation for antineoplastic activity against breast cancer nih.gov. Early clinical investigations into its effects on fertility were conducted by Kistner and Smith in 1960, focusing on its impact on animal models and its potential adverse effects on fertility glowm.comoup.combrown.edu. By 1961, Greenblatt and colleagues published findings detailing the successful induction of ovulation in women, marking a pivotal moment in its research trajectory glowm.combrown.eduoup.com. Clomiphene citrate was subsequently approved for medical use in the United States in 1967, heralding the advent of assisted reproduction technologies oup.comwikipedia.org. The early research laid the groundwork for understanding its mechanism as an ovulation stimulant and its classification within a broader group of compounds affecting estrogen pathways.
Chemical Classification and Structural Characteristics of Clomiphene Citrate
Clomiphene citrate is chemically defined by its non-steroidal triphenylethylene (B188826) structure nih.govglowm.comwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. This classification places it within the family of Selective Estrogen Receptor Modulators (SERMs), compounds that interact with estrogen receptors but exhibit tissue-specific agonist or antagonist effects nih.govglowm.comwikipedia.orgbiomol.comoup.comnih.govbiomol.comgenome.jprxlist.comchemicalbook.comdrugbank.com. The citrate salt form, with the molecular formula C₂₆H₂₈ClNO • C₆H₈O₇, has a molecular weight of approximately 598.09 g/mol nih.govbiomol.comchemicalbook.comdrugbank.comscbt.comfishersci.cathermofisher.com.
Non-Steroidal Triphenylethylene Derivatives
As a triphenylethylene derivative, clomiphene citrate possesses a core structure comprising three phenyl rings attached to an ethylene (B1197577) backbone, with a chlorine atom and a phenoxy-diethylaminoethyl substituent nih.govglowm.comwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. This molecular architecture is distinct from steroidal compounds and is fundamental to its ability to bind to estrogen receptors nih.govglowm.comwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. The non-steroidal nature of this class of compounds allows them to modulate estrogenic signaling pathways without mimicking the complete structural features of endogenous estrogens nih.govglowm.comwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov.
Isomeric Forms: Zuclomiphene (B94539) and Enclomiphene (B195052)
Clomiphene citrate is not a single chemical entity but rather a non-racemic mixture of two geometric isomers: zuclomiphene and enclomiphene glowm.comwikipedia.orgrxlist.comresearchgate.netmensreproductivehealth.commaximustribe.comdroracle.aincats.iohglab.runcats.io. These isomers arise from the configuration around the central double bond of the triphenylethylene core. Typically, a synthesized batch of clomiphene citrate contains approximately 38% zuclomiphene and 62% enclomiphene wikipedia.orgchemicalbook.commensreproductivehealth.commaximustribe.comncats.iohglab.ru. The United States Pharmacopeia has established specifications for the ratio, requiring preparations to contain between 30% and 50% of the zuclomiphene isomer wikipedia.orgrxlist.comdroracle.ai.
Isomeric Composition of Clomiphene Citrate
| Isomer Name | Configuration | Typical Percentage in Clomiphene Citrate | General Pharmacological Action |
| Zuclomiphene | cis (Z) | Approximately 38% | Estrogenic |
| Enclomiphene | trans (E) | Approximately 62% | Antiestrogenic |
Compound Names:
Clomiphene citrate
Clomiphene
Clomid
Zuclomiphene
Enclomiphene
Triphenylethylene
Selective Estrogen Receptor Modulator (SERM)
MER-25
MRL-41
Structure
2D Structure
Properties
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
911-45-5 (Parent) | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020337 | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-41-9, 43054-45-1 | |
| Record name | Clostilbegit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomiphene citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomiphene citrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Foundations of Clomiphene Citrate
Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)
Clomiphene citrate (B86180) interacts with estrogen receptors, exhibiting varying affinities and downstream effects on different ER subtypes kup.atncats.iooup.comoup.commedchemexpress.comnih.gov. The compound is a mixture of two geometric isomers, zuclomiphene (B94539) and enclomiphene (B195052), which may possess distinct binding characteristics and biological activities mdpi.comnih.govncats.iooup.com.
Estrogen Receptor Binding Affinity and Specificity
Clomiphene citrate demonstrates significant binding affinity for Estrogen Receptor Alpha (ERα) ncats.iomedchemexpress.comnih.gov. Research indicates that clomiphene citrate can elicit estrogenic activity via ERα at lower concentrations (e.g., 10^-10 M to 10^-12 M) ncats.io. However, its interaction with ERα is concentration-dependent when co-administered with 17β-estradiol (E2). Clomiphene citrate acts as an antagonist in the presence of higher E2 concentrations, while it functions as an agonist when E2 concentrations are lower ncats.ionih.gov. The binding affinity for ERα has been reported with a Ki of 0.9 nM ncats.io and an IC50 of 23 nM medchemexpress.com.
In contrast to its interaction with ERα, clomiphene citrate consistently acts as an estrogen antagonist on Estrogen Receptor Beta (ERβ) ncats.iomedchemexpress.comnih.gov. This antagonistic effect on ERβ occurs irrespective of the presence or concentration of co-administered E2 ncats.ionih.gov. The binding affinity for ERβ is reported with a Ki of 1.2 nM ncats.io and an IC50 of 99 nM medchemexpress.com.
Data Table 1: Estrogen Receptor Binding Affinities of Clomiphene Citrate
| Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Source |
| ERα | 0.9 nM | 23 nM | ncats.io, medchemexpress.com |
| ERβ | 1.2 nM | 99 nM | ncats.io, medchemexpress.com |
Note: Data from different studies may use varying experimental conditions and preparations.
Dual Agonistic and Antagonistic Estrogenic Activities
Clomiphene citrate's classification as a SERM stems from its capacity to exhibit both estrogenic and anti-estrogenic effects, contingent upon the specific target tissue and receptor subtype involved drugbank.comkup.atnih.govmdpi.comncats.iooup.com. Centrally, at the hypothalamus and pituitary gland, clomiphene citrate primarily functions as an estrogen antagonist mdpi.comnih.govdrugbank.compatsnap.comkup.atresearchgate.netmdpi.com. This antagonistic action blocks the negative feedback loop typically exerted by endogenous estrogens on gonadotropin secretion mdpi.comdrugbank.compatsnap.comnih.govkup.atresearchgate.netmdpi.comgfmer.ch.
In peripheral tissues, clomiphene citrate displays a more complex profile. It has been observed to possess estrogen agonist effects in certain tissues, such as the uterus and bone, and potentially the cardiovascular system oup.comresearchgate.net. Conversely, it exhibits anti-estrogenic properties in other tissues, including the endometrium and cervical mucus, which can influence reproductive outcomes ajol.info. For instance, studies suggest estrogen agonistic activity in the skeleton and cardiovascular system, while demonstrating antagonist activity in breast tissue oup.com. The specific isomer, zuclomiphene, has been identified as a potent estrogen agonist in the uterus of ovariectomized rats, whereas enclomiphene acts as an antagonist in the same tissue oup.com.
Data Table 2: Differential Estrogen Receptor Modulation by Clomiphene Citrate
| Receptor | Effect with Low E2 | Effect with High E2 | Effect without E2 |
| ERα | Agonist | Antagonist | Agonist/Antagonist (concentration-dependent) |
| ERβ | Antagonist | Antagonist | Antagonist |
Note: E2 refers to 17β-estradiol.
Modulation of Neuroendocrine Axes
Clomiphene citrate exerts significant influence over the neuroendocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis mdpi.comdrugbank.compatsnap.comnih.govkup.atresearchgate.netmdpi.com. Its primary mechanism involves disrupting the intricate feedback mechanisms that regulate reproductive hormone secretion.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Interaction
The HPG axis is a critical regulatory pathway involving the hypothalamus, pituitary gland, and gonads (ovaries in females, testes in males) patsnap.comresearchgate.netmdpi.comresearchgate.net. In this axis, the hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to release Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) patsnap.comresearchgate.netmdpi.comresearchgate.net. These gonadotropins, in turn, act on the gonads to promote gametogenesis and sex steroid production patsnap.comresearchgate.netmdpi.comresearchgate.net.
Clomiphene citrate interferes with this cascade by competitively binding to estrogen receptors, primarily in the hypothalamus and pituitary gland drugbank.compatsnap.comkup.atmdpi.com. By blocking these receptors, clomiphene citrate inhibits the negative feedback effect of circulating estrogen on GnRH and gonadotropin release mdpi.comdrugbank.compatsnap.comnih.govkup.atresearchgate.netmdpi.comgfmer.ch. This blockade leads to an augmented pulsatile release of GnRH from the hypothalamus nih.govdrugbank.compatsnap.comkup.atresearchgate.netmdpi.comgfmer.ch. Consequently, the pituitary gland is stimulated to increase the secretion of both FSH and LH mdpi.comnih.govdrugbank.compatsnap.comnih.govkup.atresearchgate.netmdpi.comgfmer.ch.
In females, the elevated levels of FSH and LH promote the growth and maturation of ovarian follicles, ultimately leading to ovulation mdpi.comdrugbank.compatsnap.comgfmer.ch. In males, the increased LH secretion stimulates Leydig cells in the testes to produce testosterone (B1683101), while FSH supports spermatogenesis nih.govresearchgate.netmdpi.comresearchgate.net. This central action of clomiphene citrate preserves the integrity of the HPG axis and endogenous hormone production, differentiating it from exogenous hormone replacement therapies like testosterone replacement therapy (TRT) which can suppress the axis nih.govresearchgate.netresearchgate.net. In vitro studies have demonstrated that clomiphene citrate can directly sensitize pituitary gonadotrophs to GnRH, enhancing LH and FSH release physiology.org. Furthermore, clomiphene citrate's role in blocking negative feedback contributes to increased endogenous FSH and LH levels, which is utilized in assisted reproductive technologies like in vitro fertilization (IVF) protocols scivisionpub.comspringermedizin.de.
Pharmacokinetic Profile and Metabolic Fate (General Research Perspectives)
Metabolic Pathways and Metabolite Formation
Isomer-Specific Metabolic Differences
Clomiphene citrate is formulated as a racemic mixture, predominantly comprising two geometric isomers: zuclomiphene (the cis-isomer) and enclomiphene (the trans-isomer) researchgate.netmdpi.comresearchgate.netki-nd.denih.govmensreproductivehealth.comgoogle.comnih.govnih.gov. These isomers undergo differential metabolic processing within the body, which contributes to their distinct pharmacokinetic and pharmacodynamic properties mdpi.comresearchgate.netki-nd.demensreproductivehealth.comnih.gov.
Excretion Pathways and Half-Life
The elimination of clomiphene citrate from the body primarily occurs through hepatic metabolism, with the majority of the dose being excreted in the feces chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comglowm.com. A smaller fraction is eliminated via the urine chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com. While the parent compound has an established elimination half-life typically ranging from 5 to 7 days chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comgamedaymenshealth.com, its metabolites can remain detectable in the feces for considerably longer periods, up to six weeks nih.gov.
The differing pharmacokinetic profiles of the isomers are notable, with zuclomiphene demonstrating a prolonged half-life and extended tissue residency compared to enclomiphene mdpi.commensreproductivehealth.comnih.gov. This differential excretion and persistence underscore the complex disposition of the clomiphene citrate mixture.
| Parameter | Value/Description | Citation(s) |
| Primary Route | Fecal excretion | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comglowm.com |
| Secondary Route | Urinary excretion | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com |
| Fecal Excretion | Approximately 42% | drugbank.com |
| Urinary Excretion | Approximately 8% | drugbank.com |
| Half-Life | 5-7 days (for parent compound) | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comgamedaymenshealth.com |
| Metabolite Persistence | Detectable in feces up to 6 weeks | nih.gov |
| Zuclomiphene Half-Life | Longer than enclomiphene; persists longer | mdpi.commensreproductivehealth.comnih.gov |
Structure-Activity Relationship (SAR) Studies of Clomiphene Citrate
Clomiphene citrate's therapeutic effects are directly correlated with its molecular structure, which belongs to the triphenylethylene (B188826) class of compounds chemeurope.comnih.govpublish.csiro.auglowm.comnih.gov. As a SERM, it interacts with estrogen receptors (ERα and ERβ) by competitively binding to their ligand-binding domains mdpi.comcaymanchem.compublish.csiro.aunih.govscbt.comfda.govnih.govebi.ac.uk. This interaction modulates receptor activity, leading to either estrogenic or anti-estrogenic effects depending on the specific tissue and the prevailing levels of endogenous estrogen chemeurope.comwikipedia.orgnih.govdrugbank.comglowm.comnih.govoup.comoup.com. SAR studies highlight that the specific arrangement of atoms and functional groups within the clomiphene molecule dictates its affinity and efficacy at these receptors.
Conformational Dynamics and Receptor Interaction
The interaction of clomiphene citrate with estrogen receptors is mediated by specific molecular forces, including hydrogen bonds and hydrophobic interactions, which are critical for forming a stable ligand-receptor complex nih.govscbt.com. Upon binding, clomiphene induces conformational changes within the estrogen receptor's ligand-binding domain mdpi.comscbt.comoup.com. These dynamic alterations in receptor conformation are essential for recruiting coactivator or corepressor proteins, thereby influencing downstream gene transcription and cellular responses mdpi.comscbt.comoup.com.
Studies have revealed that clomiphene's effect on ERα is concentration-dependent; it can act as an agonist at lower concentrations and an antagonist at higher concentrations, particularly when endogenous estrogen is present. In contrast, clomiphene consistently functions as an antagonist for ERβ, regardless of the presence or concentration of estrogen nih.gov.
Isomer-Specific Pharmacological Activities
The distinct pharmacological activities of clomiphene citrate are largely attributable to the differential properties of its zuclomiphene (cis) and enclomiphene (trans) isomers researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. Enclomiphene is recognized as the predominantly anti-estrogenic isomer and is considered the primary driver of the ovulation-inducing effects associated with clomiphene citrate therapy researchgate.netmdpi.comresearchgate.netmensreproductivehealth.comgoogle.comglowm.comresearchgate.net.
| Isomer | Stereochemistry | Primary Activity Profile | Ovulation Induction | Half-Life/Persistence | Citation(s) |
| Enclomiphene | Trans | Anti-estrogenic | Primary driver | Shorter | researchgate.netmdpi.comresearchgate.netmensreproductivehealth.comgoogle.comglowm.comresearchgate.net |
| Zuclomiphene | Cis | Estrogenic; weaker/no anti-estrogenic activity at physiological concentrations | Weaker/None | Longer; persists longer | researchgate.netmdpi.comresearchgate.netnih.govgoogle.comresearchgate.net |
Compound Name List:
Clomiphene citrate
Clomiphene
Zuclomiphene (cis-isomer)
Enclomiphene (trans-isomer)
4-hydroxyclomiphene (B10858560)
4-hydroxy-N-desethylclomiphene
3-methoxy-4-hydroxyclomiphene (B54291)
N-desethylclomiphene
Clomifenoxide (clomiphene N-oxide)
Molecular and Cellular Biology of Clomiphene Citrate Action
Cellular and Subcellular Target Interactions
Clomiphene citrate's primary mechanism involves binding to estrogen receptors (ERs), but its action is highly dependent on the specific receptor subtype, the cellular context, and the ambient concentration of endogenous estrogens. researchgate.netmdpi.com It is capable of interacting with estrogen-receptor-containing tissues including the hypothalamus, pituitary, ovary, and endometrium. fda.gov
Nuclear Estrogen Receptor Mediated Actions
As a SERM, clomiphene citrate (B86180) exhibits both estrogen agonist and antagonist properties. researchgate.net Its predominant action is centered on the hypothalamic-pituitary-ovarian (HPO) axis, where it binds to nuclear estrogen receptors in the hypothalamus. fda.gov By blocking these receptors, it inhibits the normal negative feedback mechanism of circulating estradiol (B170435), leading the brain to perceive a state of low estrogen. fda.govadvancedfertility.com This perceived estrogen deficiency prompts an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). The elevated GnRH, in turn, stimulates the anterior pituitary gland to secrete greater amounts of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive ovarian folliculogenesis. fda.govadvancedfertility.com
The interaction of clomiphene citrate with the two main nuclear estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), is differential and concentration-dependent. researchgate.net
Via ERα: Clomiphene citrate acts as a mixed agonist/antagonist. At very low concentrations (10⁻¹⁰ M and 10⁻¹² M), it can elicit estrogenic (agonistic) activity. researchgate.net However, its effect in the presence of 17β-estradiol depends on the estrogen concentration; it is antagonistic at high estradiol concentrations and agonistic at low estradiol concentrations. researchgate.net
Via ERβ: Clomiphene citrate functions as a pure antagonist, irrespective of the presence or concentration of coexisting estradiol. researchgate.net
This dual activity is central to its therapeutic effect. The antagonistic action in the hypothalamus is key to increasing gonadotropin release, while its agonistic and antagonistic effects in other tissues can have varied consequences. researchgate.netfda.gov
| Estrogen Receptor | Action | Condition |
|---|---|---|
| ERα | Agonist (Estrogenic) | Low doses (10⁻¹⁰ M, 10⁻¹² M) or in the presence of low 17β-estradiol concentrations. researchgate.net |
| ERα | Antagonist (Anti-estrogenic) | In the presence of high 17β-estradiol concentrations. researchgate.net |
| ERβ | Antagonist (Anti-estrogenic) | Acts as a pure antagonist regardless of 17β-estradiol concentration. researchgate.net |
Non-Genomic Estrogen Receptor Signaling
The primary and most well-documented mechanism of clomiphene citrate is its action via nuclear estrogen receptors, which directly modulates gene transcription—a process known as genomic signaling. fda.govadvancedfertility.com Non-genomic signaling, in contrast, involves rapid cellular effects initiated by estrogen receptors located at the cell membrane or in the cytoplasm, which trigger intracellular kinase cascades without direct gene interaction. glpbio.com While estrogen receptors are known to mediate these rapid, membrane-initiated signaling pathways, the specific role and direct actions of clomiphene citrate within these non-genomic pathways are not as extensively characterized in scientific literature as its nuclear-mediated effects.
Impact on Gene and Protein Expression
The binding of clomiphene citrate to estrogen receptors initiates significant changes in the expression of various genes and the activity of key proteins, thereby modulating critical cellular signaling pathways.
Regulation of Key Signaling Pathways (e.g., Wnt/β-catenin pathway)
The Wnt/β-catenin signaling pathway is crucial for cellular proliferation and differentiation, particularly in the endometrium. Research indicates that clomiphene citrate can significantly impact this pathway. In endometrial tissue, treatment with clomiphene citrate has been shown to decrease the expression of active β-catenin. nih.gov This suggests an inhibitory effect on the Wnt/β-catenin pathway, which may contribute to the reduced endometrial proliferation sometimes observed during treatment. nih.gov
Modulation of Hormone Receptor Expression (e.g., ESR1)
Clomiphene citrate directly influences the expression of the estrogen receptor alpha itself, which is encoded by the ESR1 gene. Studies in human endometrial cancer cells have demonstrated that clomiphene citrate significantly decreases the protein levels of ERα. ias.ac.in This reduction is not due to a decrease in ESR1 mRNA transcription. Instead, clomiphene citrate, acting as a ligand, promotes the ubiquitination of the ERα protein. ias.ac.in This process tags the receptor for degradation by the proteasome, leading to a down-regulation of ERα protein levels. ias.ac.in This ligand-induced degradation is a key cellular mechanism for modulating the response to estrogen signaling.
Effects on Protein Kinase Signaling (e.g., GSK3B, DKK1, MAPK)
Clomiphene citrate's influence extends to several protein kinase signaling cascades that are interconnected with hormone receptor and proliferation pathways.
GSK3B and DKK1: Glycogen synthase kinase 3 beta (GSK3B) and Dickkopf-1 (DKK1) are key negative regulators of the Wnt/β-catenin pathway. Clomiphene citrate treatment has been found to significantly decrease the expression of the inactive (phosphorylated) form of GSK3B in the endometrium. nih.gov Simultaneously, it leads to a significant increase in the expression of DKK1 at both the mRNA and protein levels. nih.gov The combined effect of these changes contributes to the suppression of the Wnt/β-catenin pathway.
MAPK: The mitogen-activated protein kinase (MAPK) signaling pathway is vital for transmitting proliferative signals. researchgate.net Research has noted that clomiphene citrate can inhibit the growth of both ER-positive and ER-negative breast cancer cells at micromolar concentrations, and it is suggested that the MAPK pathway (specifically Erk1/2) may be involved in these effects. researchgate.net
| Protein/Gene | Pathway | Observed Effect of Clomiphene Citrate |
|---|---|---|
| Active β-catenin | Wnt/β-catenin | Significantly decreased protein expression. nih.gov |
| ESR1 (ERα protein) | Estrogen Signaling | Significantly decreased protein expression via ubiquitin-proteasome pathway. nih.govias.ac.in |
| Inactive GSK3B | Wnt/β-catenin | Significantly decreased protein expression. nih.gov |
| DKK1 | Wnt/β-catenin | Significantly higher mRNA and protein expression. nih.gov |
Cellular Processes Modulation
Clomiphene citrate exerts profound effects on various cellular processes, including proliferation, apoptosis, and inflammation. These actions are critical to its therapeutic effects as well as its potential peripheral impacts.
Clomiphene citrate's influence on cell proliferation is tissue-dependent, largely stemming from its anti-estrogenic properties in certain contexts. In the endometrium, for instance, clomiphene citrate has been shown to inhibit the proliferation of uterine endometrial epithelial cells. This effect is mediated by its interference with the binding of estrogen receptor-alpha (ERα) and steroid receptor coactivator-1 (SRC-1), a key step in estrogen-induced cell proliferation nih.gov. Studies on human endometrial stromal cells in vitro have demonstrated a dose-dependent inhibitory effect of clomiphene citrate on cell proliferation and normal morphological changes researchgate.net. Higher concentrations (5 and 10 µM) were found to significantly inhibit these processes compared to lower concentrations (1 µM) and controls researchgate.net.
In contrast, the impact on other cell types, such as human cumulus cells, appears less pronounced. Research has indicated that clomiphene citrate does not significantly affect the viability of these cells in vitro nih.gov. However, it can influence cell cycle dynamics. For example, while not directly affecting the percentage of cells in the S phase, related compounds like letrozole have been shown to reduce it, suggesting that ovulation-inducing agents can modulate the cell cycle nih.gov.
| Clomiphene Citrate Concentration | Effect on Proliferation | Morphological Changes |
|---|---|---|
| 1 µM | No significant inhibition | Normal (oval cells transform to large polyclonal fibroblasts) |
| 5 µM | Significant inhibition | Inhibited |
| 10 µM | Significant inhibition | Inhibited |
A significant aspect of clomiphene citrate's cellular action is the induction of apoptosis, or programmed cell death, in ovarian cells. This effect is particularly notable in granulosa cells and oocytes and is thought to be a consequence of its anti-estrogenic activity at the ovarian level juniperpublishers.comsemanticscholar.org.
The underlying mechanism largely involves the generation of reactive oxygen species (ROS). Animal studies have shown that clomiphene citrate treatment increases the levels of hydrogen peroxide (H2O2) and reduces the activity of the antioxidant enzyme catalase in the ovary juniperpublishers.comscirp.org. This state of oxidative stress triggers the intrinsic apoptotic pathway. Key molecular events include the upregulation of the pro-apoptotic protein Bax and subsequent DNA fragmentation in both cumulus-granulosa cells and oocytes semanticscholar.orgresearchgate.net. In vitro studies on human cumulus cells have confirmed that clomiphene treatment leads to a four-fold increase in Bax mRNA expression, an effect that can be reversed by co-treatment with estradiol nih.gov.
The induction of apoptosis in granulosa cells, the primary source of estradiol biosynthesis, contributes to a hypoestrogenic microenvironment within the follicle scirp.orgresearchgate.net. This reduction in estradiol can, in turn, impair the development and maturation of the oocyte, rendering it more susceptible to apoptosis and potentially compromising its quality juniperpublishers.comsemanticscholar.orgscirp.orgnih.gov.
Clomiphene citrate can also modulate inflammatory pathways at the cellular level. Research in women with polycystic ovary syndrome (PCOS) has shown that treatment with clomiphene citrate can lead to changes in the levels of various inflammatory mediators.
One study found that clomiphene citrate significantly increases the levels of nitric oxide and the anti-inflammatory cytokine interleukin-10 (IL-10) nih.gov. Conversely, it has been shown to reduce the levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation nih.gov. These findings suggest a complex immunomodulatory role for clomiphene citrate.
It is also important to note that ovulation itself is an inflammatory-like process, and the systemic inflammatory response can theoretically affect folliculogenesis nih.gov. While baseline levels of inflammatory markers like high-sensitivity C-reactive protein (hs-CRP) have been studied in relation to treatment outcomes, the direct effect of clomiphene citrate on the broader cytokine profile and immune cell function requires further elucidation nih.gov. Some studies have investigated the relationship between pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemotactic protein-1 (MCP-1) and resistance to clomiphene, suggesting a link between inflammation and treatment response nih.gov.
Hormonal Synthesis and Secretion Modulation at the Tissue Level
The primary mechanism of action of clomiphene citrate is the modulation of the hypothalamic-pituitary-ovarian (HPO) axis, which consequently alters steroid hormone synthesis in the gonads.
Clomiphene citrate's main effect on ovarian steroidogenesis is indirect. By acting as an estrogen antagonist at the level of the hypothalamus, it blocks the negative feedback mechanism of endogenous estrogen patsnap.comadvancedfertility.comdrugbank.com. This "tricks" the brain into perceiving low estrogen levels, leading to an increased pulsatile release of gonadotropin-releasing hormone (GnRH). The subsequent surge in pituitary secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) stimulates follicular growth and development, thereby initiating and augmenting ovarian steroidogenesis drugbank.compacificfertilitycenter.com.
However, there is also evidence for a direct effect of clomiphene citrate on ovarian cells. In vitro studies have shown that clomiphene can inhibit progesterone production in human granulosa cells in a dose-dependent manner nih.gov. This inhibitory action appears to occur at a step preceding the formation of pregnenolone, as it is not associated with altered 3β-hydroxysteroid dehydrogenase activity nih.gov. Other research in avian theca cells has demonstrated that clomiphene citrate can inhibit both androgen and estrogen production by affecting the activities of C17–20-lyase and aromatase enzymes bioscientifica.com.
| Cell Type | Hormone/Enzyme Affected | Observed Effect |
|---|---|---|
| Human Granulosa Cells | Progesterone | Dose-dependent inhibition |
| Avian Theca Cells | Androstenedione (Androgen) | Inhibition |
| Avian Theca Cells | Estrogen | Inhibition |
| Avian Theca Cells | C17–20-lyase | Inhibition |
| Avian Theca Cells | Aromatase | Inhibition |
In males, clomiphene citrate also modulates the hypothalamic-pituitary-gonadal (HPG) axis to enhance testicular steroidogenesis. By competitively inhibiting estrogen receptors in the hypothalamus, it disrupts the negative feedback of estradiol on GnRH secretion nih.govmdpi.comnih.gov. This leads to an increase in the secretion of LH and FSH from the pituitary gland researchgate.net.
The elevated LH levels directly stimulate the Leydig cells in the testes to increase the production of testosterone (B1683101) nih.govgamedaymenshealth.com. This mechanism makes clomiphene citrate an therapeutic option for male hypogonadism, as it stimulates the body's endogenous testosterone production pathway researchgate.netnih.gov. Studies have shown that treatment with clomiphene citrate can significantly elevate serum testosterone levels and improve the testosterone-to-estradiol ratio in men with hypogonadism researchgate.netnih.gov. While the primary effect is systemic, the presence of estrogen receptors in the testis suggests the potential for direct actions on testicular cells, although this remains an area of ongoing investigation nih.govresearchgate.net.
Preclinical Research Models for Clomiphene Citrate Investigations
In Vitro Experimental Systems
In vitro systems provide a controlled environment to examine the molecular and cellular interactions of clomiphene citrate (B86180) with specific biological targets.
Cell lines are widely employed to study the binding affinity and signaling activities of clomiphene citrate, particularly concerning its interaction with estrogen receptors (ERs). Clomiphene citrate has been characterized as a SERM, exhibiting differential effects depending on the tissue and receptor subtype nih.govresearchgate.netresearchgate.netresearchgate.net. Studies utilizing human embryonic kidney 293T (HEK293T) cells have shown that clomiphene citrate can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) nih.govacs.org. In these systems, clomiphene citrate has demonstrated antagonist activity, failing to activate either ER subtype, which is consistent with its role in blocking estrogenic effects nih.gov. For instance, in assays measuring ERα activity, clomiphene citrate displayed an IC50 value of 221 nM in antagonist mode, indicating its capacity to inhibit estrogen-induced responses nih.gov. Furthermore, clomiphene citrate may inhibit estradiol (B170435) (E2)-induced endometrial epithelial cell proliferation and estrogen response element (ERE) transactivation by impeding the recruitment of coactivators like SRC-1 to ERα nih.gov.
However, findings regarding clomiphene citrate's impact on cell proliferation can vary. In some studies using breast cancer cell lines, clomiphene citrate showed no significant effect on MCF-10A or MCF-7 cells, while it decreased the proliferation of HCC 1937 cells nih.gov. Conversely, other research has suggested that low doses of clomiphene citrate might exert a weak proliferative effect on MCF-7 cells nih.gov. These varied responses highlight the context-dependent nature of SERM activity, influenced by cell type and specific signaling pathways involved.
Table 1: Clomiphene Citrate Estrogen Receptor Binding and Cellular Effects
| Assay/Cell Line | Target Receptor | Effect Observed | IC50/EC50 Value | Citation |
| ER Binding | ERα | Antagonist (inhibits E2-induced response) | 221 nM | nih.gov |
| ER Binding | ERβ | Antagonist (failed to activate) | N/A | nih.gov |
| HEK293T Cells | ERα | Inhibits ERE transactivation | N/A | nih.gov |
| MCF-7 Cells | N/A | No significant effect on proliferation | N/A | nih.gov |
| HCC 1937 Cells | N/A | Decreased proliferation | N/A | nih.gov |
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant context for assessing cellular responses to clomiphene citrate. While specific studies detailing clomiphene citrate's direct effects on primary ovarian or pituitary cells are not extensively detailed in the provided snippets, the utility of such systems is evident. For instance, primary rat pituitary cells have been used to investigate hormonal secretion, such as prolactin, demonstrating the capacity of these models to reveal drug-induced changes in endocrine function science.govscience.gov. Such primary cultures could be employed to assess clomiphene citrate's impact on gonadotropin secretion or steroidogenesis in cells directly from the hypothalamus, pituitary, or gonads.
In Vivo Animal Models
In vivo models are essential for understanding the systemic effects of clomiphene citrate within a complex biological organism, particularly its influence on the endocrine and reproductive systems.
Rodent models, primarily rats and mice, are frequently utilized to investigate clomiphene citrate's effects on the hypothalamic-pituitary-gonadal (HPG) axis nih.govoup.comresearchgate.netclinandmedimages.org. Clomiphene citrate functions by antagonizing estrogen receptors in the hypothalamus and pituitary gland. This blockade of negative feedback by estrogen leads to an increase in the pulsatile secretion of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary to release higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) nih.govresearchgate.net. This surge in FSH and LH promotes follicular growth and ovulation nih.gov.
Studies have employed models of polycystic ovary syndrome (PCOS) in rodents, often induced by androgens like dihydrotestosterone (B1667394) (DHT) or dehydroepiandrosterone (B1670201) (DHEA), or by letrozole, to evaluate ovulation induction agents like clomiphene citrate nih.govresearchgate.netclinandmedimages.orgijprajournal.com. In these models, clomiphene citrate's ability to restore ovulatory cycles and influence ovarian morphology is assessed nih.govclinandmedimages.org. Research in rats has also shown that clomiphene citrate can induce apoptosis in ovarian granulosa cells, an effect that can be mitigated by 17β-estradiol oup.com. Furthermore, acute treatment with clomiphene citrate in superovulating rats has been observed to delay the transport of oocyte-cumulus complexes through the fallopian tubes, potentially by activating estrogen receptors in the tubal epithelium oup.com. Animal studies also indicate that clomiphene citrate can inhibit estrogen-induced changes in reproductive tissues in ovariectomized rats .
While rodent models are predominant, non-rodent species such as primates and sheep are also employed in reproductive endocrinology research, particularly for studying conditions like PCOS induced by hyperandrogenism bioscientifica.com. These models offer insights into species-specific hormonal regulation and reproductive physiology. Although direct studies linking clomiphene citrate's effects to specific non-rodent models are less prominent in the provided information, the established role of androgens and FSH in primate ovarian follicle development researchgate.net suggests their potential utility in broader preclinical investigations of fertility treatments.
Mechanistic Studies in Preclinical Models
Mechanistic studies in preclinical models aim to elucidate the precise molecular pathways through which clomiphene citrate exerts its effects. As a SERM, clomiphene citrate's primary mechanism involves its interaction with estrogen receptors researchgate.netresearchgate.net. It acts as an antagonist in reproductive tissues, including the hypothalamus and pituitary, thereby disrupting the negative feedback loop of estrogen nih.govresearchgate.netoup.com. This antagonism leads to increased GnRH pulsatility, which in turn stimulates FSH and LH release from the pituitary nih.gov. The elevated gonadotropins are crucial for stimulating ovarian follicle development and ovulation nih.gov.
Beyond its central effects on the HPG axis, clomiphene citrate also exhibits tissue-specific actions. It acts as an agonist in tissues like bone and liver but primarily as an antagonist in reproductive organs oup.com. Its ability to induce apoptosis in ovarian granulosa cells and potentially in tubal tissues via mitochondria-dependent pathways has also been documented in preclinical models oup.com. These findings underscore clomiphene citrate's complex pharmacological profile, involving direct receptor modulation and downstream cellular effects that contribute to its therapeutic and investigative roles.
Compound List:
Clomiphene citrate
Estradiol (E2)
Luteinizing hormone (LH)
Follicle-stimulating hormone (FSH)
Gonadotropin-releasing hormone (GnRH)
Dehydroepiandrosterone (DHEA)
Dihydrotestosterone (DHT)
Letrozole
Estriol
Estrone
Tamoxifen
Raloxifene
Fulvestrant
Triphenyltin hydroxide (B78521)
17β-estradiol
Progesterone
Human chorionic gonadotropin (hCG)
Androstenedione
Inhibin-B
AMH (Anti-Müllerian Hormone)
Insulin
Growth hormone (GH)
Insulin-like growth factor 1 (IGF-1)
Prolactin
Kisspeptin (KP)
Neurokinin B (NKB)
Dynorphin
Elucidating Mechanisms of Action in Reproductive Tissues
Clomiphene citrate's primary mechanism of action involves its interaction with estrogen receptors (ER) throughout the female reproductive tract, including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix drugbank.comfda.govfda.govoup.comjsafog.com. By competitively binding to these receptors, clomiphene citrate effectively blocks the negative feedback typically exerted by endogenous estrogens on the hypothalamus patsnap.comnih.gov. This blockade results in an increased pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus patsnap.comnih.govglowm.com.
The heightened GnRH secretion subsequently stimulates the anterior pituitary gland to release greater quantities of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) drugbank.comfda.govfda.govjsafog.compatsnap.comnih.govglowm.comoup.com. These elevated gonadotropin levels are critical for promoting ovarian follicular development, stimulating steroidogenesis, and ultimately triggering ovulation drugbank.comfda.govfda.govjsafog.compatsnap.comnih.govglowm.comoup.com. Preclinical studies in rats have demonstrated clomiphene citrate's ability to induce corpus luteum formation in models of anovulation bioscientifica.com. Furthermore, research suggests that clomiphene citrate may also directly influence the ovary, potentially increasing the sensitivity of granulosa cells to pituitary gonadotropins fda.govoup.com. However, investigations have also indicated that clomiphene citrate can induce apoptosis in ovarian granulosa cells in rat models, a process that can be counteracted by estradiol, highlighting an antagonistic role in regulating cellular apoptosis within ovarian tissue oup.comscirp.org.
In the endometrium, clomiphene citrate exhibits anti-estrogenic activity fda.govoup.comglowm.comoup.com. While higher doses have demonstrated uterotrophic (estrogenic) effects in rodent models, it also displays antagonistic properties when administered concurrently with estradiol researchgate.netias.ac.in. This anti-estrogenic action on the endometrium can influence endometrial thickness and receptivity oup.com. Studies conducted in mice have indicated that clomiphene citrate administration during the early follicular phase can lead to a dose-dependent reduction in the number of ovulated oocytes nih.gov.
Clomiphene citrate is a racemic mixture comprising two isomers: zuclomiphene (B94539) (cis isomer) and enclomiphene (B195052) (trans isomer). Preclinical data suggest that zuclomiphene is more estrogenic and lacks ovulation-inducing properties, whereas enclomiphene is more anti-estrogenic and is considered the primary isomer responsible for ovulation induction researchgate.netresearchgate.net. Enclomiphene is currently being explored for its potential therapeutic applications in infertility researchgate.net.
Table 1: Uterotrophic Activity of Clomiphene Citrate in Mice
| Animal Model | Clomiphene Citrate Dose | Percentage Increase in Uterine Weight |
|---|---|---|
| Immature Mice | 10 µg | 305.56% |
| Immature Mice | 100 µg | 435.57% |
| Ovariectomized Mice | 10 µg | 182.27% |
Investigating Extra-Reproductive System Effects
While clomiphene citrate's principal actions are concentrated on the reproductive system, preclinical studies have also explored its potential effects on other physiological systems.
Pituitary-Adrenal and Pituitary-Thyroid Function: Based on available preclinical data, clomiphene citrate does not appear to interfere with the pituitary-adrenal axis drugbank.comfda.govfda.govnih.govnih.gov. Similarly, it has not demonstrated direct interference with pituitary-thyroid function in most preclinical assessments drugbank.comfda.govfda.govnih.govnih.gov. However, one study investigating the effects of maternal clomiphene citrate administration in mice reported significant increases in thyroid-stimulating hormone (TSH) and triiodothyronine (T3) levels in male offspring, suggesting a potential impact on the thyroid axis during development in males, although no significant effects were observed in female offspring scitechnol.com.
Other Systemic Effects: Certain rodent studies have indicated that clomiphene citrate may exhibit estrogen agonist effects on the skeleton and cardiovascular system oup.com. Furthermore, preclinical investigations in mice examining the consequences of clomiphene citrate administration during the periconception period revealed a dysregulated inflammatory response within the endometrium oup.comendocrine.org.
Table 2: Thyroid Hormone Levels in Offspring of Clomiphene-Treated Mice
| Offspring Sex | Maternal Clomiphene Citrate Dose | Hormone Level | Effect Compared to Control |
|---|---|---|---|
| Male | 0.2-0.3 mg/day | TSH | Significant Increase |
| Male | 0.2-0.3 mg/day | T3 | Significant Increase |
| Male | 0.2-0.3 mg/day | T4 | No Significant Difference |
| Female | 0.2-0.3 mg/day | TSH | No Significant Difference |
| Female | 0.2-0.3 mg/day | T3 | No Significant Difference |
Compound List:
Clomiphene citrate
Estradiol
Gonadotropin-releasing hormone (GnRH)
Follicle-stimulating hormone (FSH)
Luteinizing hormone (LH)
Zuclomiphene
Enclomiphene
Human chorionic gonadotropin (hCG)
Hydrogen peroxide (H2O2)
Triiodothyronine (T3)
Thyroid-stimulating hormone (TSH)
Thyroxine (T4)
Analytical Methodologies for Clomiphene Citrate Research
Qualitative and Quantitative Determination of Clomiphene Citrate (B86180) and its Isomers
The accurate analysis of clomiphene citrate, which is a mixture of two geometric isomers, zuclomiphene (B94539) (Z-isomer) and enclomiphene (B195052) (E-isomer), is crucial for quality control and research. ijrpns.comsphinxsai.comnih.gov Various analytical techniques have been developed to identify and quantify the compound and its individual isomers in bulk drug substances and pharmaceutical formulations. ijrpns.comsemanticscholar.org These methods range from chromatographic and spectrometric techniques to electrophoretic methods. rjptonline.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used technique for the estimation of clomiphene citrate. rjptonline.orgrjptonline.org These methods are valued for their simplicity, specificity, precision, and accuracy. rjptonline.org A common approach involves using a C18 column with a mobile phase typically consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724). rjptonline.orgrjptonline.orgresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often employed. rjptonline.org Detection is commonly performed using a UV detector at wavelengths around 295 nm. rjptonline.orgrjptonline.orgresearchgate.net The retention time for clomiphene citrate under specific conditions can be as short as 3.44 minutes. rjptonline.orgrjptonline.org These HPLC methods demonstrate good linearity over a range of concentrations, for example, from 10–50 µg/mL, with high correlation coefficients (R² > 0.999), indicating a strong relationship between concentration and detector response. rjptonline.orgrjptonline.org Validation of these methods is performed according to ICH guidelines. rjptonline.org
Table 1: Examples of HPLC Methods for Clomiphene Citrate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Shimadzu C18 (250mm × 4.5mm, 5µm) rjptonline.orgrjptonline.org | C18 Column (250mm x 4.6mm, 5µm) ajper.com | Newcrom R1 sielc.com |
| Mobile Phase | Methanol:Acetonitrile (900:100 v/v) rjptonline.orgrjptonline.org | Acetonitrile:Water (70:30 v/v) ajper.com | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Flow Rate | 1.0 mL/min rjptonline.orgrjptonline.org | 1.0 mL/min ajper.com | Not Specified |
| Detection Wavelength | 295 nm rjptonline.orgrjptonline.org | 225 nm (isobestic point) ajper.com | Not Specified |
| Retention Time | 3.44 min rjptonline.orgrjptonline.org | 4.26 min ajper.com | Not Specified |
| Linearity Range | 10–50 µg/mL rjptonline.orgrjptonline.org | 20-100 µg/mL ajper.com | Not Specified |
| Correlation Coefficient (R²) | 0.999 rjptonline.orgrjptonline.org | 0.999 ajper.com | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. japsonline.comresearchgate.net This technique combines the separation power of LC with the mass analysis capability of MS/MS, allowing for the precise quantification of clomiphene and its isomers even at very low concentrations. japsonline.comnih.gov The methodology typically employs a triple quadrupole mass detector and electrospray ionization (ESI) in positive mode. japsonline.comnih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. japsonline.com For clomiphene, a common transition is m/z 406.18 → 100.11. japsonline.com LC-MS/MS methods have been developed to simultaneously determine zuclomiphene and enclomiphene, with limits of determination reported as low as 35 pg/mL and 7 pg/mL, respectively. researchgate.netnih.gov These methods are validated according to regulatory guidelines and are suitable for pharmacokinetic studies. japsonline.comnih.gov
Table 2: LC-MS/MS Method Parameters for Clomiphene Analysis
| Parameter | Method Details |
|---|---|
| Instrumentation | Agilent 3,200 LC system with Agilent/6164 triple quadrupole MS japsonline.com |
| Column | YMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm) japsonline.com |
| Mobile Phase | Methanol:Acetonitrile:0.10% Formic Acid (70:15:15 v/v/v) japsonline.com |
| Flow Rate | 0.70 mL/min japsonline.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive japsonline.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) japsonline.com |
| Ionic Transition (Clomiphene) | m/z 406.18 → 100.11 japsonline.com |
| Ionic Transition (Internal Standard - Nilotinib) | m/z 530.70 → 289.50 japsonline.com |
| Linearity Range | 12.5–500.0 ng/mL japsonline.com |
| Correlation Coefficient (r²) | > 0.99 japsonline.com |
Spectrophotometric Techniques
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of clomiphene citrate in bulk and pharmaceutical dosage forms. ijrpns.comsphinxsai.com Both zero-order and first-order derivative spectrophotometric methods have been developed. ijrpns.comsphinxsai.com In these methods, methanol or acetonitrile is commonly used as a solvent. ijrpns.comsphinxsai.com The absorption maxima for clomiphene citrate are typically found around 234-235 nm and 290-294 nm. sphinxsai.comijpsr.com The wavelength of 290 nm is often selected for determination as it represents the maximum absorption of the therapeutically active Z-isomer. sphinxsai.com These methods are validated as per ICH guidelines and show good linearity, with Beer's law being obeyed in concentration ranges such as 4-20 µg/mL or 10-50 mcg/mL. ijrpns.comsphinxsai.com The accuracy of these methods is confirmed through recovery studies, with percent recovery values typically falling within the 98-120% range. sphinxsai.comijpsr.com
Table 3: Summary of Spectrophotometric Methods for Clomiphene Citrate
| Parameter | Method 1 (First Order Derivative) ijrpns.com | Method 2 (Zero Order) sphinxsai.com | Method 3 (UV-Spectroscopic) ijpsr.com |
|---|---|---|---|
| Technique | First Order Derivative Spectrophotometry | Zero Order UV Spectrophotometry | UV-Spectrophotometry |
| Solvent | Methanol | Acetonitrile | Methanol |
| Wavelength (λmax) | 293 nm | 290 nm | 294 nm |
| Linearity Range | 10-50 mcg/mL | 4-20 µg/mL | 3-40 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.9991 |
| LOD | Not Specified | 0.19 µg/mL | Not Specified |
| LOQ | Not Specified | 0.56 µg/mL | Not Specified |
Capillary Electrophoresis and NMR Methods
Capillary Electrophoresis (CE) has been utilized for the separation of the Z and E isomers of clomiphene. semanticscholar.orgrjptonline.org The separation conditions can be optimized using experimental designs to investigate factors such as buffer ionic strength, pH, and the concentration of additives like cyclodextrins. nih.gov For instance, a set of conditions using a 100 mM phosphate (B84403) buffer at pH 2.3 with 5 mM heptakis (2,3,6-tri-o-methyl) beta-cyclodextrin (B164692) and 5% methanol has been shown to provide well-resolved peaks for zuclomiphene and enclomiphene. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of clomiphene citrate. semanticscholar.orgrjptonline.org Proton NMR (¹H NMR) studies can indicate changes in the chemical environment of protons, which is useful for confirming the structure and studying interactions, such as the complexation of clomiphene citrate with other molecules like hydroxypropyl-β-cyclodextrin. nih.gov
Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods are essential for studying the pharmacokinetics of clomiphene citrate. These methods are designed to accurately quantify the drug and its metabolites in complex biological samples. impactfactor.org Validation is performed according to established guidelines, such as those from the FDA, to ensure the reliability of the data. nih.gov
Quantification in Biological Matrices (e.g., Plasma, Tissue Homogenates)
Quantifying clomiphene and its isomers in biological matrices like human plasma presents a significant challenge due to the low concentrations and the complexity of the matrix. researchgate.netnih.gov LC-MS/MS is the predominant technique for this purpose due to its high sensitivity and specificity. japsonline.comresearchgate.netnih.gov
Sample preparation is a critical step to remove interferences, such as proteins, from the plasma. researchgate.netnih.gov Common techniques include protein precipitation and liquid-liquid extraction (LLE). japsonline.comnih.gov For example, a method might involve protein precipitation followed by separation on a C18 column. researchgate.netnih.gov Another approach uses LLE with a solvent like ethyl acetate. japsonline.com
These validated bioanalytical methods can achieve very low limits of quantification (LOQ). For instance, the LOQ for clomiphene metabolites can range from 0.06 ng/mL to 0.3 ng/mL in human plasma. researchgate.netnih.gov The accuracy of these methods is high, with mean values typically required to be within 15% of the nominal value (20% at the LLOQ). impactfactor.org The recovery of the analyte from the matrix is also an important parameter, with values often exceeding 95%. japsonline.com These robust methods are crucial for understanding the metabolism and disposition of clomiphene in the human body. nih.gov
Table 4: Bioanalytical LC-MS/MS Methods for Clomiphene in Human Plasma
| Parameter | Method 1 researchgate.netnih.gov | Method 2 researchgate.netnih.gov | Method 3 japsonline.com |
|---|---|---|---|
| Technique | HPLC-Tandem Mass Spectrometry | LC-MS | LC-MS/MS |
| Analyte(s) | Clomiphene isomers and metabolites | Zuclomiphene and Enclomiphene | Clomiphene |
| Sample Preparation | Protein Precipitation | Extraction into methyl tertiary butyl ether | Liquid-Liquid Extraction (ethyl acetate) |
| Column | ZORBAX Eclipse plus C18 (1.8 µm) | Luna C(18) | YMC-Pack C18-AM (3µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Methanol-water (70:30 v/v) with 0.05% trifluoroacetic acid | Methanol:Acetonitrile:0.10% HCOOH (70:15:15) |
| Lower Limit of Quantification (LLOQ) | 0.06 ng/mL (clomiphene-N-oxides) to 0.3 ng/mL (E)-N-desethylclomiphene | 35 pg/ml (zuclomiphene), 7 pg/ml (enclomiphene) | 12.5 ng/mL (Lower limit of linearity range) |
| Precision (%CV) | Not Specified | 2.1% to 7.2% (Within-day) | Not Specified |
| Recovery | Not Specified | Not Specified | > 95.82% |
Isomer Separation and Quantification Techniques
Clomiphene citrate is a mixture of two geometric isomers, zuclomiphene (Z-clomiphene) and enclomiphene (E-clomiphene), which exhibit different pharmacological activities. Consequently, their accurate separation and quantification are critical in research. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques utilized for this purpose.
High-performance liquid chromatography is a widely adopted method for the separation of clomiphene citrate isomers. Researchers have developed various HPLC methods, often employing reverse-phase columns. For instance, a stability-indicating HPLC method utilized a C18 column with a mobile phase consisting of methanol and water containing 0.05% trifluoroacetic acid (TFA) in a 70:30 v/v ratio. dshs-koeln.de This method successfully separated the Z- and E-isomers, allowing for their individual quantification. Another approach employed a mobile phase of methanol and acetonitrile (90:10 v/v) with a C18 column, achieving a retention time of 3.44 minutes for the clomiphene citrate peak. wisdomlib.org The use of different mobile phase modifiers, such as methenamine, has also been reported to enhance the separation of the E- and Z-isomers. amazonaws.com
Capillary electrophoresis offers an alternative with high separation efficiency. One study optimized CE conditions using a Plackett-Burman experimental design to investigate factors like buffer ionic strength, pH, and the concentration of additives such as heptakis (2,3,6-tri-o-methyl) beta-cyclodextrin (TMCD). wisdomlib.org The optimized conditions, including a 100 mM phosphate buffer at pH 2.3 with 5 mM TMCD and 5% methanol, resulted in well-resolved peaks for zuclomiphene and enclomiphene. wisdomlib.org The use of various cyclodextrin (B1172386) derivatives as buffer additives in CE has been shown to achieve high resolution between the cis and trans isomers. nih.gov
Quantification of the separated isomers is typically achieved using ultraviolet (UV) detection in HPLC or diode array detection. For more sensitive and specific quantification, especially in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. An LC-MS method for the simultaneous determination of zuclomiphene and enclomiphene in plasma reported limits of determination of 35 pg/mL and 7 pg/mL, respectively. dshs-koeln.de
Table 1: Examples of Isomer Separation and Quantification Techniques for Clomiphene Citrate
| Technique | Column/Capillary | Mobile Phase/Buffer | Detector | Key Findings |
| HPLC | C18 | Methanol:Water with 0.05% TFA (70:30 v/v) | UV | Successful separation of Z- and E-isomers for stability studies. dshs-koeln.de |
| HPLC | C18 | Methanol:Acetonitrile (90:10 v/v) | UV | Retention time of 3.44 min for clomiphene citrate. wisdomlib.org |
| CE | Fused Silica Capillary | 100 mM Phosphate buffer (pH 2.3), 5 mM TMCD, 5% Methanol | UV | Well-resolved peaks for zuclomiphene and enclomiphene. wisdomlib.org |
| LC-MS | Luna C18 | Methanol:Water (70:30 v/v) with 0.05% TFA | Mass Spectrometry | Limits of determination of 35 pg/mL for zuclomiphene and 7 pg/mL for enclomiphene in plasma. dshs-koeln.de |
Metabolite Profiling and Identification
The biotransformation of clomiphene citrate results in the formation of several metabolites. Understanding the metabolic profile is crucial for comprehending its mechanism of action and disposition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of these metabolites.
Research has identified several key phase I metabolites, including N-desethylclomiphene, N,N-didesethylclomiphene, and 4-hydroxyclomiphene (B10858560), as well as their respective (E)- and (Z)-isomers. nih.gov A comprehensive LC-MS/MS method was developed for the quantification of these metabolites in human plasma, utilizing a C18 column with a gradient of 0.1% formic acid in water and acetonitrile. nih.gov This method achieved lower limits of quantification ranging from 0.06 ng/mL to 0.3 ng/mL for the various metabolites. nih.gov
Further investigations have led to the identification of additional metabolites. One study reported the presence of glucuronide and sulfate (B86663) conjugates of the primary metabolites. dshs-koeln.de The analysis involved enzymatic hydrolysis of the conjugates followed by LC-MS/MS detection. Another study identified a novel hydroxymethoxyclomiphene metabolite in urine using gas chromatography-mass spectrometry (GC-MS). researchgate.net The identification of these metabolites often involves comparing their mass spectra and fragmentation patterns with those of synthesized reference standards.
The process of metabolite profiling typically involves incubating clomiphene citrate with human liver microsomes to generate metabolites in vitro. These samples are then analyzed by LC-MS/MS to identify the metabolic products. The structural elucidation of novel metabolites relies heavily on high-resolution mass spectrometry to determine the elemental composition and tandem mass spectrometry to deduce the structure from fragmentation patterns.
Table 2: Identified Metabolites of Clomiphene Citrate and Analytical Techniques
| Metabolite | Analytical Technique | Matrix | Key Findings |
| (E)- and (Z)-N-desethylclomiphene | LC-MS/MS | Human Plasma | Quantified with a lower limit of quantification of 0.3 ng/mL for the (E)-isomer. nih.gov |
| (E)- and (Z)-N,N-didesethylclomiphene | LC-MS/MS | Human Plasma | Part of a comprehensive quantitative method for clomiphene and its metabolites. nih.gov |
| (E)- and (Z)-4-hydroxyclomiphene | LC-MS/MS | Human Plasma | Identified and quantified in plasma samples. nih.gov |
| Glucuronide and Sulfate Conjugates | LC-MS/MS | Urine | Presence of phase II metabolites confirmed after enzymatic hydrolysis. dshs-koeln.de |
| Hydroxymethoxyclomiphene | GC-MS | Urine | Identification of a new metabolite in human urine. researchgate.net |
Application in Research Sample Analysis
The analytical methodologies described above are pivotal in the practical analysis of clomiphene citrate in research samples, particularly for assessing the stability of formulations and characterizing impurities.
Stability Assessment of Clomiphene Citrate in Research Formulations
Stability-indicating analytical methods are essential for determining the shelf-life and storage conditions of research formulations. Such methods must be able to separate the intact drug from its degradation products. Forced degradation studies are conducted to generate these degradation products and validate the method's specificity.
For clomiphene citrate, forced degradation is typically performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. amazonaws.comwisdomlib.org A stability-indicating RP-HPLC method was developed and validated by subjecting a clomiphene citrate solution to 1 N HCl, 1 N NaOH, 3% H₂O₂, heat, and UV light. nih.gov The method was able to resolve the clomiphene citrate peak from the peaks of the degradation products formed under these conditions. nih.gov
In one study, significant degradation was observed under acidic and alkaline conditions, while the compound was more stable under oxidative, thermal, and photolytic stress. amazonaws.com Another study developing an intravenous formulation of clomiphene citrate also performed forced degradation studies. The results showed that the drug was highly unstable in alkaline conditions, with two major and one minor degradation peaks appearing under acidic conditions. nih.gov The stability of the intravenous formulation was then assessed over six months at different temperatures, with the drug assay remaining within 90-105% of the initial concentration at the accelerated condition of 40°C. nih.gov
Table 3: Forced Degradation Studies of Clomiphene Citrate
| Stress Condition | Reagent/Condition | Observed Degradation | Analytical Method |
| Acid Hydrolysis | 1 N HCl | Significant degradation with the formation of degradation peaks. nih.gov | HPLC nih.gov |
| Base Hydrolysis | 1 N NaOH | Highly unstable, significant degradation. nih.gov | HPLC nih.gov |
| Oxidation | 3% H₂O₂ | Less degradation compared to hydrolysis. amazonaws.comnih.gov | HPLC amazonaws.comnih.gov |
| Thermal | 80°C | Minimal degradation. gerpac.eu | HPLC gerpac.eu |
| Photolytic | UV Light | Some degradation observed. wisdomlib.org | HPLC wisdomlib.org |
Impurity Profiling and Characterization
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These impurities can arise from the manufacturing process, degradation, or storage. The same high-resolution analytical techniques used for isomer separation and metabolite identification are employed for impurity profiling.
Common impurities in clomiphene citrate can include related substances from the synthesis process and degradation products. Analytical methods like HPLC and LC-MS are used to detect and quantify these impurities. daicelpharmastandards.com For instance, a stability-indicating HPLC method can simultaneously quantify the active ingredient and monitor the levels of known and unknown impurities. gerpac.eu
The characterization of unknown impurities often requires more advanced techniques. Isolation of the impurity may be necessary, followed by structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provide detailed structural information, allowing for the definitive identification of the impurity. The control of these impurities within acceptable limits is a critical aspect of drug development and quality control in research. daicelpharmastandards.com
Emerging Research Frontiers and Future Directions for Clomiphene Citrate Studies
Development of Novel Analogs and Derivatives
Research into the modification of the clomiphene citrate (B86180) structure is an active area of investigation, aimed at enhancing therapeutic efficacy and specificity. Scientists have synthesized and screened numerous triphenylethylene (B188826) compounds, including analogs of clomiphene, to identify molecules with improved activity profiles.
In one extensive study, 600 triphenylethylenes were assayed for their antiproliferative effects against various breast cancer cell lines. nih.gov From this large pool, 63 compounds, primarily clomiphene analogs with substitutions on the phenyl rings, vinyl group, or side chain, were reported in detail. nih.gov Of these, 23 demonstrated significant activity, defined as having an IC50 value (the concentration required to inhibit cell proliferation by 50%) of less than or equal to 1 microM. nih.gov
Two specific side-chain analogs, designated as compound 46 (MDL 103,323) and compound 57 (MDL 101,986), were found to be four to five times more effective than tamoxifen in inhibiting cancer cell growth. nih.gov Further investigation into analogs with varying methylene group additions in the side chain revealed that compound 46 , which has a (-CH2-)4 side chain, exhibited the highest antiproliferative activity and binding affinity. nih.gov In animal models, both compounds 46 and 57 effectively inhibited the growth of MCF-7 breast tumor xenografts in nude mice, showing promise for further development in oncology. nih.gov These findings underscore the potential for discovering new therapeutic agents by modifying the clomiphene scaffold.
Exploration of Pure Isomers for Targeted Research (e.g., Enclomiphene)
Clomiphene citrate is a mixture of two geometric isomers: enclomiphene (B195052) (the E-isomer) and zuclomiphene (B94539) (the Z-isomer), which possess distinct pharmacological properties. sphinxsai.comresearchgate.net Research has increasingly focused on isolating these isomers to harness their specific effects and understand their individual contributions. Enclomiphene is known to have primarily anti-estrogenic properties, while zuclomiphene exhibits weak estrogenic effects. maximustribe.comgamedaymenshealth.com
Studies have shown that the two isomers have different fates and distributions in the body once ingested. researchgate.net An ADME (absorption, distribution, metabolism, and excretion) study in mice revealed that zuclomiphene was distributed to more organs and persisted for longer periods than enclomiphene. researchgate.net This difference in pharmacokinetics suggests that the long-term accumulation of the estrogenic isomer, zuclomiphene, may contribute to certain side effects. maximustribe.com
A comparative study in male mice highlighted the differential effects of the pure isomers on reproductive tissues. Treatment with enclomiphene had positive effects on testosterone (B1683101) production without adverse histological findings in the testes. nih.gov In contrast, high doses of zuclomiphene were associated with pernicious effects on the male reproductive tract, including testicular degeneration and Leydig cell loss. maximustribe.comnih.gov These findings support the rationale for developing enclomiphene as a monoisomeric preparation for targeted therapeutic applications, such as treating secondary hypogonadism while preserving fertility. nih.govnih.gov
Table 1: Comparative Properties of Clomiphene Citrate Isomers
| Feature | Enclomiphene (E-isomer) | Zuclomiphene (Z-isomer) |
| Primary Activity | Estrogen antagonist researchgate.netmaximustribe.com | Weak estrogen agonist maximustribe.com |
| Effect on Testosterone | Increases production nih.gov | Associated with negative reproductive tissue effects at high doses nih.gov |
| Pharmacokinetics | Shorter half-life, less accumulation researchgate.netmaximustribe.com | Longer half-life, persists in tissues researchgate.netmaximustribe.com |
| Research Focus | Development as a targeted therapy for hypogonadism nih.govnih.gov | Contributes little to intended therapeutic outcomes for testosterone maximustribe.com |
Advanced Drug Delivery Systems in Research Contexts (e.g., Nanomedicine)
To overcome challenges such as moderate water solubility and to enhance therapeutic efficiency, researchers are exploring advanced drug delivery systems for clomiphene citrate. mdpi.com Nanotechnology, in particular, offers a promising avenue for developing novel formulations. mdpi.comresearchgate.net
One research effort focused on creating a sustained-release formulation of clomiphene citrate using a Phosal-based formulation (PBF), a type of nanoparticle drug delivery system. researchgate.netnih.govnih.gov This nano-sized preparation was designed to improve the compound's impact on implantation. nih.govnih.gov The optimized PBF loaded with clomiphene citrate had a particle size of approximately 67 nm and demonstrated a sustained release profile, with 76% of the drug released over 120 hours. researchgate.netnih.govnih.gov In vivo studies in mice showed that this nano-formulation significantly improved endometrial receptivity compared to a standard clomiphene citrate suspension. researchgate.netnih.govnih.gov
Other research has explored the use of nanosuspensions to improve the solubility and dissolution rate of clomiphene citrate. mdpi.com Formulations using the polymer PVP K-30 and the stabilizer Tween-80 have shown the highest improvement in solubility and in vitro drug release. mdpi.com These advancements in nanomedicine aim to increase the targeting efficiency and bioavailability of clomiphene citrate, potentially allowing for refined applications in research settings. mdpi.comnih.gov
Repurposing Investigations in Non-Reproductive Biological Systems
Beyond its established use, clomiphene citrate is the subject of drug repurposing research, with studies revealing its potential activity in diverse biological systems unrelated to reproduction.
Clomiphene citrate has been identified as a potential antiviral agent against several lipid-enveloped viruses. Research has demonstrated its inhibitory activity against Ebola virus (EBOV) and SARS-CoV-2. frontiersin.orgnih.gov Studies showed that clomiphene could block EBOV entry into host cells, with an EC50 (half-maximal effective concentration) of 3.8 to 11 µM, and provided a significant survival benefit in infected mice. frontiersin.orgnih.gov
More recent investigations during the COVID-19 pandemic revealed that clomiphene citrate effectively inhibits SARS-CoV-2 infection in vitro. frontiersin.org The proposed mechanism suggests that clomiphene interferes with a late stage of viral entry by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for the fusion of the viral envelope with the endosomal membrane. nih.gov This action is thought to disrupt the optimal microenvironment for viral entry by causing cholesterol accumulation and altering endosomal pH. nih.gov Furthermore, a study showed that a combination of clomiphene citrate, vortioxetine, and asenapine was significantly more potent at inhibiting the virus than when used alone. frontiersin.org In a different context, clomiphene has also been shown to have effective and sustained antimicrobial activity against Mycobacterium abscessus, including drug-resistant strains. nih.gov
A significant area of repurposing research for clomiphene citrate is in oncology, specifically as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1 (IDH1). nih.govnih.gov Mutations in the IDH1 enzyme are common in several cancers, including glioma and acute myeloid leukemia. nih.govnih.gov
Through a structure-based virtual ligand screening, clomiphene was identified as a novel, potent inhibitor of the IDH1 R132H mutant. nih.govnih.govresearchgate.net Molecular docking and enzymatic kinetics studies revealed that clomiphene binds to an allosteric site of the mutant enzyme and inhibits its activity in a non-competitive manner. nih.govnih.gov In vitro, clomiphene selectively suppressed the activity of mutant IDH1 and repressed the growth of cancer cells harboring this mutation. nih.gov In vivo studies using a xenograft mouse model demonstrated that oral administration of clomiphene significantly suppressed tumor growth. nih.govnih.gov These findings highlight clomiphene citrate as a promising candidate for targeted cancer therapy, representing a new lead compound for the development of more potent IDH1 inhibitors. nih.gov
Methodological Advancements in Clomiphene Citrate Research
Progress in the study of clomiphene citrate relies heavily on the development of sensitive and accurate analytical methods for its detection and quantification in various matrices, including bulk drug, pharmaceutical formulations, and biological samples like plasma. sciforum.netjapsonline.com
A variety of techniques have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a commonly used method. rjptonline.orgijsdr.org One validated RP-HPLC method uses a C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724), achieving detection at 295 nm with a retention time of 3.44 minutes. rjptonline.org Another advanced approach couples HPLC with UV detection after a pre-concentration step using hollow-fiber liquid-phase microextraction, which achieved a detection limit of 1.50 ng/mL in plasma. researchgate.net
For even greater sensitivity and specificity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been established. japsonline.comjapsonline.com A validated LC-MS/MS procedure for plasma samples reported a linear response in the concentration range of 12.5–500.0 ng/mL with high recovery rates of over 95%. japsonline.comjapsonline.com Other analytical techniques that have been developed include UV-Spectrophotometry, which measures absorbance maxima at 234 nm and 290 nm, and conductometric titration, which relies on the formation of an ion-pair complex with ammonium reineckate. sphinxsai.comresearchgate.net
Table 2: Overview of Analytical Methods for Clomiphene Citrate Determination
| Method | Matrix | Key Parameters | Application |
| RP-HPLC | Pharmaceutical Dosage Form | C18 column; Mobile Phase: Methanol:Acetonitrile (90:10); Detection: 295 nm rjptonline.org | Quality control and estimation in tablets rjptonline.org |
| LC-MS/MS | Plasma | Mobile Phase: Methanol:Acetonitrile:0.1% HCOOH; Positive ESI; MRM transition: m/z 406.18→100.11 japsonline.com | Pharmacokinetic and bioequivalence studies japsonline.comjapsonline.com |
| UV-Spectrophotometry | Bulk and Tablet Form | Solvent: Acetonitrile; Wavelength: 290 nm sphinxsai.com | Routine quality control analysis sphinxsai.com |
| Hollow-Fiber Liquid-Phase Microextraction with HPLC-UV | Plasma | Extraction from 15 mL sample; Pre-concentration factor: 212; LOD: 1.50 ng/mL researchgate.net | Trace detection in clinical and investigational settings researchgate.net |
| Conductometric Titration | Bulk Drug | Reagent: Ammonium reineckate; Media: 50% (v/v) acetone researchgate.net | Determination in pure form researchgate.net |
Ethical Considerations in Preclinical Research Involving Clomiphene Citrate
Preclinical research involving clomiphene citrate, which primarily includes in vitro studies and animal models, is governed by a stringent set of ethical principles designed to ensure scientific validity and animal welfare, and to responsibly inform future human trials. These considerations are crucial for balancing the quest for knowledge and therapeutic advancement with the moral obligations to minimize harm.
A primary ethical consideration revolves around the findings of genotoxicity. In vitro studies on human cells have indicated that clomiphene citrate can induce chromosomal aberrations and DNA damage. nih.govnih.gov These findings raise important ethical questions regarding the potential risks of the compound. Therefore, preclinical research protocols must be meticulously designed to assess these risks thoroughly. This includes a careful risk-benefit evaluation before any potential human application. researchgate.net The ethical imperative is to fully characterize potential hazards in non-human systems to safeguard the health of future clinical trial participants.
The use of animal models, such as rats and dogs in studies of clomiphene citrate's effects on reproductive parameters, brings the principles of animal welfare to the forefront. nih.govnih.govresearcherslinks.com Ethical research conduct requires adherence to the "Three Rs": Replacement (using non-animal methods whenever possible), Reduction (using the minimum number of animals necessary to obtain scientifically valid data), and Refinement (modifying procedures to minimize animal pain, suffering, and distress). Preclinical studies on clomiphene citrate must be justified by their potential to yield significant new knowledge that cannot be obtained through alternative methods. The study design, including the number of animals and the procedures performed, is subject to rigorous review by institutional animal care and use committees.
Furthermore, there is an ethical obligation to ensure that preclinical data are relevant and translatable to human health. nih.gov The design of preclinical studies must accurately model the human condition being studied to the greatest extent possible. For clomiphene citrate, this means using animal models that can provide meaningful insights into its effects on ovulation, hormonal pathways, and potential off-target effects in a way that informs its clinical use. nih.govoup.com The ultimate ethical goal of preclinical research is to build a solid foundation of evidence that allows for the safe and effective progression of a compound into clinical trials, thereby protecting human subjects from undue risk. nih.govduke.edu
Q & A
Q. How to optimize clomiphene citrate dosing protocols for translational research?
- Methodological Answer : Adaptive trial designs (e.g., Bayesian response-adaptive randomization) allow real-time dose adjustments based on ovulation response. Pharmacodynamic biomarkers (e.g., LH surge timing, progesterone levels) should inform personalized dosing, validated via predictive algorithms in diverse patient cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
